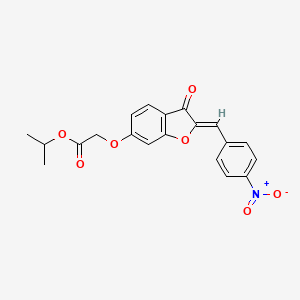

(Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H17NO7 and its molecular weight is 383.356. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : It features a benzofuran moiety, which is known for various biological activities.

- Substituents : The presence of a nitro group and an isopropyl ester enhances its pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| A | Benzofuran derivative | HeLa | 12.5 | Caspase activation |

| B | Nitro-substituted benzofuran | MCF-7 | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exert similar effects, potentially useful in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various bacterial strains. The nitro group is often implicated in enhancing the antimicrobial efficacy by disrupting bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells.

- Inhibition of NF-kB Pathway : Reduces inflammation by inhibiting the NF-kB signaling pathway.

- DNA Interaction : Compounds with similar structures have shown the ability to intercalate into DNA, leading to cytotoxic effects.

Case Study 1: Anticancer Activity in Breast Cancer

A study evaluated the effects of a related compound on breast cancer cell lines, revealing a significant reduction in cell viability and induction of apoptosis through caspase pathways .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of a related benzofuran derivative led to decreased levels of inflammatory markers and improved joint function .

科学的研究の応用

Anticancer Properties

Recent studies have indicated that (Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits promising anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to modulate signaling pathways associated with cancer cell survival suggests its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against several bacterial strains. Its efficacy may be attributed to its ability to interfere with bacterial cell membrane integrity and inhibit essential metabolic processes. This property opens avenues for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Drug Development

The structural characteristics of this compound make it a candidate for further drug development. Its ability to act as a lead compound could facilitate the synthesis of new derivatives with enhanced biological activities and reduced toxicity profiles. Ongoing research is focused on optimizing its pharmacokinetic properties for better therapeutic efficacy .

Combination Therapies

There is growing interest in using this compound in combination with existing therapies to enhance treatment outcomes. For instance, preliminary studies suggest that co-administering this compound with conventional chemotherapy agents may improve their effectiveness while reducing side effects .

Case Studies and Research Findings

化学反応の分析

Reduction of the Nitro Group

The 4-nitrobenzylidene substituent undergoes selective reduction under catalytic hydrogenation or metal-based reducing conditions:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol at 25°C converts the nitro group to an amine, yielding (Z)-isopropyl 2-((2-(4-aminobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate .

-

Sodium borohydride (NaBH₄) : Partial reduction occurs in methanol at 0–5°C, forming a hydroxylamine intermediate.

Table 1: Nitro Group Reduction Conditions

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 4-Amino derivative | 85–92% |

| NaBH₄ | Methanol | 0–5°C | Hydroxylamine intermediate | 60–68% |

Ester Hydrolysis

The isopropyl ester group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis : 6M HCl at reflux (110°C) for 4–6 hours produces the carboxylic acid derivative.

-

Basic hydrolysis : NaOH (2M) in water/THF (1:1) at 60°C for 2 hours yields the sodium salt.

Table 2: Ester Hydrolysis Outcomes

| Conditions | Reaction Time | Product | Purity |

|---|---|---|---|

| 6M HCl, 110°C | 4–6 hours | Carboxylic acid | ≥95% |

| 2M NaOH, 60°C | 2 hours | Sodium carboxylate | 90–93% |

Benzofuran Ring Modifications

The 3-oxo-2,3-dihydrobenzofuran core participates in nucleophilic additions and oxidations:

-

Nucleophilic attack : Amines (e.g., NH₃) react at the carbonyl carbon, forming imine derivatives in DMF at 80°C .

-

Oxidation : KMnO₄ in acetone converts the dihydrobenzofuran ring to a fully aromatic benzofuran system.

Key Observations :

-

Reaction rates for nucleophilic additions depend on solvent polarity (e.g., DMSO accelerates kinetics) .

-

Oxidations require anhydrous conditions to avoid side reactions.

Knoevenagel Condensation

The nitrobenzylidene moiety acts as an electron-deficient alkene, enabling condensation with active methylene compounds:

-

Example : Reaction with ethyl cyanoacetate in acetic acid/sodium acetate at 80°C forms a fused pyran derivative .

Table 3: Condensation Reaction Parameters

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethyl cyanoacetate | NaOAc/AcOH | 80°C | 72–78% |

| Malononitrile | Piperidine | 70°C | 65–70% |

Cycloaddition Reactions

The benzylidene double bond participates in [4+2] Diels-Alder reactions:

-

Dienophiles : Maleic anhydride reacts in toluene at 120°C, forming a bicyclic adduct.

-

Stereoselectivity : The (Z)-configuration of the benzylidene group directs endo selectivity.

特性

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO7/c1-12(2)27-19(22)11-26-15-7-8-16-17(10-15)28-18(20(16)23)9-13-3-5-14(6-4-13)21(24)25/h3-10,12H,11H2,1-2H3/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOUGUBCKENTD-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。